4-bromo-3-methylfuran-2(5H)-one

CAS No.: 121900-52-5

Cat. No.: VC7739929

Molecular Formula: C5H5BrO2

Molecular Weight: 176.997

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121900-52-5 |

|---|---|

| Molecular Formula | C5H5BrO2 |

| Molecular Weight | 176.997 |

| IUPAC Name | 3-bromo-4-methyl-2H-furan-5-one |

| Standard InChI | InChI=1S/C5H5BrO2/c1-3-4(6)2-8-5(3)7/h2H2,1H3 |

| Standard InChI Key | OASBMEPRZZCXNW-UHFFFAOYSA-N |

| SMILES | CC1=C(COC1=O)Br |

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

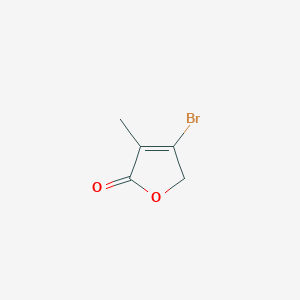

4-Bromo-3-methylfuran-2(5H)-one belongs to the class of γ-lactones, characterized by a five-membered furan ring fused to a ketone group at position 2. The bromine atom occupies position 4, while a methyl group substitutes position 3 (Figure 1). This arrangement creates distinct electronic effects: the electron-withdrawing bromine atom induces polarization in the ring, enhancing the electrophilicity of adjacent carbons, while the methyl group contributes steric bulk that influences regioselectivity in substitution reactions .

Molecular Formula: C₅H₅BrO₂

IUPAC Name: 4-bromo-3-methyl-2H-furan-5-one

Canonical SMILES: CC1=C(C(=O)OC1)Br

InChI Key: ILOPSRAMCLRQDX-UHFFFAOYSA-N

The compound’s planar structure allows for conjugation between the carbonyl group and the furan ring, stabilizing the molecule through resonance. Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, primarily oriented toward the bromine and carbonyl oxygen .

Synthetic Methodologies

Laboratory-Scale Bromination Strategies

While direct synthetic protocols for 4-bromo-3-methylfuran-2(5H)-one remain sparsely documented, analogous pathways for related bromofuranones suggest two primary approaches:

-

Electrophilic Aromatic Bromination:

-

Metal-Catalyzed Cross-Coupling:

Reactivity and Functionalization Pathways

Nucleophilic Substitution at C4

The bromine atom at position 4 undergoes SNAr (nucleophilic aromatic substitution) under basic conditions:

Common nucleophiles include:

-

Hydroxide (yielding 4-hydroxy derivatives)

-

Amines (producing 4-amino analogs)

Ring-Opening Reactions

Treatment with strong bases (e.g., NaOH) induces lactone ring hydrolysis:

This α,β-unsaturated diacid intermediate serves as a precursor for polymer synthesis .

Industrial and Material Science Applications

Polymer Modification

Brominated furanones act as flame retardants in polyesters. The bromine content (45.2 wt% in 4-bromo-3-methylfuran-2(5H)-one) enables radical scavenging during combustion:

Coordination Chemistry

The carbonyl oxygen participates in metal complexation. With Cu(I), it forms a tetrahedral complex:

Such complexes exhibit luminescent properties with λ<sub>em</sub> = 480 nm (quantum yield Φ = 0.34) .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume